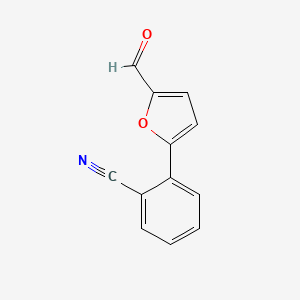

2-(5-Formyl-2-furyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

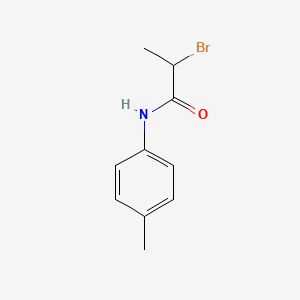

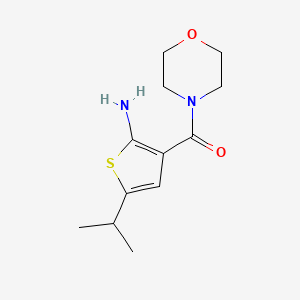

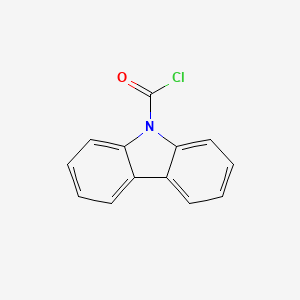

The compound of interest, 2-(5-Formyl-2-furyl)benzonitrile, is a biaryl molecule with potential applications in pharmaceuticals and as a building block in organic synthesis. It is related to compounds that have been synthesized and studied for their various chemical properties and reactivity patterns. The synthesis of related furyl-benzonitrile derivatives has been reported, indicating the importance of these compounds in the field of organic chemistry .

Synthesis Analysis

The synthesis of o-(5-Formyl-2-furyl)benzonitrile has been achieved through methods such as the Gomberg-Bachmann-Hey reaction, which is an older method for preparing such compounds. This reaction was chosen for its suitability for multigram synthesis, which is essential for the development of drug candidates with furyl-aryl structural features . Other methods for synthesizing related compounds involve Suzuki-Miyaura cross-coupling reactions, which have been used to produce 2-formyl-5-heteroarylfuran derivatives from 5-formyl-2-furylboronic acid .

Molecular Structure Analysis

The molecular structure of 2-(5-Formyl-2-furyl)benzonitrile is characterized by the presence of a furyl group attached to a benzonitrile moiety. The furyl group is known to participate in various reactions due to its electron-rich nature. For instance, studies on related compounds such as 2-(2-furyl)benzothiazole have shown that electrophilic reactions typically occur at the 5-position of the furan ring .

Chemical Reactions Analysis

The chemical reactivity of furyl-containing compounds is diverse. For example, 5-formyl-2-furylboronic acid has been used in Suzuki-Miyaura cross-coupling reactions, followed by Wittig olefination to produce pi-conjugated systems . Similarly, the synthesis of derivatives of 3-(5-nitro-2-furyl)acrylonitrile has been explored, demonstrating the versatility of furyl compounds in forming various heterocyclic structures . The reactivity of these compounds underlines the potential transformations that 2-(5-Formyl-2-furyl)benzonitrile could undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(5-Formyl-2-furyl)benzonitrile are not detailed in the provided papers, related furyl compounds exhibit interesting properties. For instance, the electrophilic and radical substitution reactions of 2-(2-furyl)benzothiazole have been studied, indicating that such compounds are reactive towards various reagents and can form multiple derivatives . The physical properties such as solubility, melting point, and stability of these compounds are crucial for their application in synthesis and pharmaceuticals.

科学的研究の応用

Furan platform chemicals are directly available from biomass and have a wide range of potential applications . They can be used to synthesize a spectacular range of compounds economically from biomass . The specific scientific field for this would be Green Chemistry .

The application involves the manufacture of furan platform chemicals (FPCs) from biomass, replacing traditional resources such as crude oil . The methods of application involve detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc., involved in the reaction . The outcomes include improvements in the manufacture of FPCs, with yields achievable in industry around 50% based on the monomeric pentose content in the hemicellulose raw material .

For instance, they can be used to synthesize a spectacular range of compounds economically from biomass . This involves the manufacture of furan platform chemicals (FPCs) from biomass, replacing traditional resources such as crude oil . The methods of application involve detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc., involved in the reaction . The outcomes include improvements in the manufacture of FPCs, with yields achievable in industry around 50% based on the monomeric pentose content in the hemicellulose raw material .

For instance, they can be used to synthesize a spectacular range of compounds economically from biomass . This involves the manufacture of furan platform chemicals (FPCs) from biomass, replacing traditional resources such as crude oil . The methods of application involve detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc., involved in the reaction . The outcomes include improvements in the manufacture of FPCs, with yields achievable in industry around 50% based on the monomeric pentose content in the hemicellulose raw material .

特性

IUPAC Name |

2-(5-formylfuran-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-6,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHWLBNYUIICMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391138 |

Source

|

| Record name | 2-(5-formyl-2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Formyl-2-furyl)benzonitrile | |

CAS RN |

299442-23-2 |

Source

|

| Record name | 2-(5-formyl-2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)